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Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties, Solubility, and Synthetic Utility of 6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-Inositol

Executive Summary In the realm of synthetic carbohydrate chemistry and lipid signaling research, the precise manipulation of myo-inositol is critical for developing molecular probes and therapeutic candidates. 6-O-(D,L-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic carbohydrate chemistry and lipid signaling research, the precise manipulation of myo-inositol is critical for developing molecular probes and therapeutic candidates. 6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-Inositol is a highly specialized, orthogonally protected building block. By masking five of the six hydroxyl groups, this intermediate strictly isolates the D-3 position, enabling the regioselective synthesis of phosphoinositides such as PI(3)P, PI(3,4)P2, and PI(3,4,5)P3.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will dissect the causality behind its structural design, explore its solubility dynamics, and provide self-validating synthetic protocols essential for researchers targeting the PI3K/AKT signaling axis.

Structural and Physical Properties

The utility of this molecule lies in its orthogonal protection strategy. The native myo-inositol core is highly polar and densely functionalized. To achieve regiocontrol, chemists utilize thermodynamic and kinetic principles to install specific protecting groups.

The 1,2 and 4,5 positions are protected by isopropylidene (acetonide) groups, which thermodynamically favor the cis-1,2 and trans-4,5 diols. The 6-position is protected by an ethoxyethyl (EE) acetal[1]. This specific configuration leaves only the 3-OH group free for downstream phosphorylation or lipid coupling.

Table 1: Quantitative Physical Properties
PropertyValueCausality / Analytical Significance
Chemical Formula C16H28O7Reflects the addition of two acetonides and one EE group to the native C6H12O6 core[2].
Exact Mass 332.1835 g/mol Critical target mass for High-Resolution Mass Spectrometry (HRMS) validation during synthesis[2].
Molecular Weight ~332.39 g/mol Used for precise stoichiometric calculations in moisture-sensitive coupling reactions.
Appearance Viscous oil to crystalline solidPhysical state heavily depends on the diastereomeric ratio introduced by the chiral D,L-1-ethoxyethyl group[3].

Solubility Profile & Solvent Compatibility

Unprotected myo-inositol is highly water-soluble and virtually insoluble in organic solvents due to extensive intermolecular hydrogen bonding. The installation of the lipophilic isopropylidene and ethoxyethyl groups completely inverts this profile.

Table 2: Solvent Compatibility Matrix
SolventSolubilityMechanistic Rationale for Synthetic Application
Dichloromethane (DCM) Excellent (>50 mg/mL)Primary solvent for phosphoramidite coupling; its non-nucleophilic nature prevents side reactions during P(III) activation.
Tetrahydrofuran (THF) Excellent (>50 mg/mL)Ideal for low-temperature metalations or Grignard-based lipid couplings due to its strong solvating power for cations.
Dimethylformamide (DMF) GoodUtilized when highly polar lipid tails or secondary reagents are introduced into the workflow.
Water InsolubleThe lipophilic protecting groups mask the polyol core, allowing for standard aqueous workups (e.g., brine washes) without product loss.

Synthetic Utility: The 3-OH Phosphorylation Strategy

The primary application of this intermediate is the synthesis of D-3 phosphorylated inositides. The workflow relies on phosphoramidite chemistry, which is highly efficient but extremely sensitive to moisture and steric hindrance.

SynthWorkflow A myo-Inositol B 1,2:4,5-bis-O-isopropylidene myo-inositol A->B Acetonide Formation C 6-O-EE-1,2:4,5-bis-O-isopropylidene D,L-myo-inositol B->C Ethyl Vinyl Ether, H+ D Phosphorylation at 3-OH (Phosphoramidite) C->D 1H-Tetrazole, Oxidation E Global Deprotection (Acidic Cleavage) D->E TFA / H2O F PI(3)P or IP3 Derivatives E->F Purification

Synthetic workflow from myo-inositol to PI(3)P derivatives via the 6-O-EE intermediate.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Regioselective Phosphorylation at the 3-OH Position

Objective: Couple a lipid-bearing phosphoramidite to the free 3-OH group.

  • Azeotropic Drying (Causality): Phosphoramidites degrade rapidly in the presence of water. Co-evaporate 6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-Inositol (1.0 eq) with anhydrous toluene three times to ensure a strictly anhydrous environment.

  • Reagent Assembly: Dissolve the dried intermediate in anhydrous DCM (0.1 M). Add the phosphoramidite reagent (1.2 eq).

  • Activation: Introduce 1H-tetrazole (3.0 eq). Causality: 1H-tetrazole acts as a weak acid, protonating the diisopropylamino leaving group of the phosphoramidite, facilitating nucleophilic attack by the inositol's 3-OH.

  • Oxidation: After 2 hours, add m-CPBA or t-butyl hydroperoxide (2.0 eq) at -40°C. Causality: This oxidizes the unstable P(III) intermediate to a stable P(V) phosphate triester.

  • Self-Validation Checkpoint: Analyze the crude mixture via 31P-NMR. A successful reaction is validated by a chemical shift transition from ~149 ppm (P-III starting material) to a sharp singlet at ~ -1 to 0 ppm (P-V product).

Protocol B: Global Deprotection

Objective: Remove the ethoxyethyl and isopropylidene groups to yield the biologically active polyol.

  • Acidic Cleavage: Dissolve the protected phosphate in a mixture of Trifluoroacetic Acid (TFA) and Water (4:1 v/v) at 0°C, then warm to room temperature. Causality: The ethoxyethyl group (an acetal) and the isopropylidene groups (ketals) are both acid-labile. The presence of water drives the hydrolysis equilibrium forward.

  • Quenching: After 4 hours, carefully quench with cold saturated NaHCO3. Causality: Rapid neutralization prevents acid-catalyzed phosphate migration from the 3-position to adjacent hydroxyls.

  • Self-Validation Checkpoint: Perform 1H-NMR on the purified product. Validation is confirmed by the complete disappearance of the characteristic acetonide methyl singlets at ~1.3–1.5 ppm and the EE methyl doublet at ~1.2 ppm.

Biological Context: Downstream Applications

The molecules synthesized from this intermediate are vital for interrogating the PI3K/AKT signaling pathway. By generating precise PI(3)P or PI(3,4,5)P3 analogs, researchers can study the recruitment of PH-domain-containing proteins like AKT and PDK1 to the plasma membrane, a critical step in cancer cell proliferation and survival.

PI3KPathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PI(4,5)P2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Membrane Recruitment AKT AKT (PKB) PIP3->AKT PH Domain Binding PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Cellular Response

The PI3K/AKT signaling pathway illustrating the critical secondary messenger role of PIPs.

References

Title: 6-O-(D,L-1-ETHOXYETHYL)-1,2:4,5-BIS-O-(1-METHYLETHYLIDENE)-D,L-MYO-INOSITOL — Chemical Substance Information Source: NextSDS URL:

[3] Title: 6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene) D,L-myo-Inositol, TRC Source: Fisher Scientific URL: 3

[2] Title: 1,2:4,5-bis-O-(1-methylethylidene) D,L-myo-Inositol - LGC Standards Source: LGC Standards URL: 2

Sources

Exploratory

Acidic Hydrolysis Pathways of 6-O-(D,L-1-Ethoxyethyl)-1,2 Protecting Groups: A Comprehensive Mechanistic and Methodological Guide

Executive Summary In the intricate landscape of multi-step organic and carbohydrate synthesis, the 1-ethoxyethyl (EE) ether serves as a highly versatile protecting group. Specifically, when applied to the primary 6-OH po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the intricate landscape of multi-step organic and carbohydrate synthesis, the 1-ethoxyethyl (EE) ether serves as a highly versatile protecting group. Specifically, when applied to the primary 6-OH position of 1,2-protected pyranoses or furanoses, the 6-O-(D,L-1-ethoxyethyl) group provides robust stability against nucleophiles and bases, while remaining exquisitely sensitive to mild acidic cleavage. This whitepaper elucidates the mechanistic causality, kinetic parameters, and self-validating experimental protocols for the acidic hydrolysis of the EE group, designed for advanced researchers and drug development professionals.

Structural Dynamics and Stereochemistry

The protection of an alcohol with ethyl vinyl ether is an acid-catalyzed process that generates an acyclic acetal. Because the reaction introduces a new chiral center at the acetal carbon, the resulting 6-O-EE derivative is invariably formed as a mixture of D,L-diastereomers (epimers at the acetal center)[1]. While this diastereomeric mixture can complicate NMR spectra—often presenting as doubled signals for the carbohydrate scaffold—the EE group's acetal nature is the key to its selective removal. It effectively shields the active proton and sterically encumbers the heteroatom, rendering it less nucleophilic[1].

Mechanistic Pathway of Acidic Cleavage

The deprotection of the 6-O-EE group proceeds via a specific acid-catalyzed AAL1 (Acetal Hydrolysis) mechanism. The causality of the cleavage relies on the differential basicity of the acetal oxygens and the stability of the resulting oxocarbenium intermediate[1][2].

  • Step 1: Protonation. The reaction is initiated by the reversible protonation of the acetal oxygen.

  • Step 2: C-O Bond Cleavage (Rate-Determining Step). The protonated intermediate undergoes unimolecular heterolysis. The driving force is the expulsion of the target 6-OH alcohol and the formation of a resonance-stabilized 1-ethoxyethyl cation (an oxocarbenium ion). The presence of the methyl group on the acetal carbon significantly stabilizes this developing positive charge[3].

  • Step 3: Hydration & Breakdown. Water acts as a nucleophile, attacking the oxocarbenium ion to form an unstable hemiacetal. This intermediate rapidly collapses, liberating acetaldehyde and ethanol as volatile byproducts[3].

Mechanism A 6-O-(1-Ethoxyethyl) Ether (Starting Material) B Protonated Acetal (Rapid Equilibrium) A->B + H⁺ C Oxocarbenium Ion + Free 6-OH Alcohol B->C - Free Alcohol (Rate-Determining) D Hemiacetal Intermediate (Hydration) C->D + H₂O E Acetaldehyde + Ethanol (Byproducts) D->E Collapse

Reaction mechanism for the acidic hydrolysis of 1-ethoxyethyl (EE) protecting groups.

Kinetic Parameters and Stability

The hydrolysis of acetal-based protecting groups like EE exhibits a strictly first-order dependence on hydronium ion concentration[4]. Because the EE group is an acetaldehyde acetal, it is significantly more acid-labile than formaldehyde-type acetals (like MOM) due to the electron-donating alkyl group on the acetal carbon, which lowers the activation energy for oxocarbenium formation[4].

Table 1: Comparative Hydrolytic Half-Lives of Acetal Protecting Groups (pH 5.0, 25°C)

Protecting GroupStructure TypeRelative Acid LabilityApprox. Half-Life (t1/2)
Methoxymethyl (MOM)Formaldehyde acetalVery Low> 1000 hours
Tetrahydropyranyl (THP)Cyclic acetalModerate~ 100 hours
1-Ethoxyethyl (EE) Acetaldehyde acetal High ~ 10 - 15 hours
2-Methoxypropan-2-ylAcetone ketalVery High< 1 hour

Data synthesized from comparative acetal stability kinetics[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints. The choice of acid dictates the reaction rate and prevents unwanted side reactions.

Protocol A: Mild Cleavage using Pyridinium p-Toluenesulfonate (PPTS)

Causality: PPTS is a mild, buffering acid that selectively cleaves the EE group without disturbing more robust groups (e.g., 1,2-isopropylidene ketals or silyl ethers). Ethanol acts as both solvent and a nucleophilic trap to drive the equilibrium toward deprotection.

  • Initiation: Dissolve the 6-O-(D,L-1-ethoxyethyl) derivative (1.0 mmol) in anhydrous ethanol (10 mL).

  • Catalysis: Add PPTS (0.1 mmol, 10 mol%).

  • Thermal Control: Stir the reaction mixture at 45°C.

  • Self-Validation (TLC): Monitor via TLC. The starting material will appear as a closely eluting doublet (due to the D,L-diastereomers). The collapse of this doublet into a single, more polar spot (the free 6-OH) confirms successful cleavage.

  • Quenching: Add saturated aqueous NaHCO₃ (5 mL) to neutralize the PPTS. Rationale: Neutralization is critical before concentration to prevent acid-catalyzed degradation of the product.

  • Isolation: Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Aqueous Acetic Acid Hydrolysis

Causality: Acetic acid provides a highly tunable aqueous environment, ideal for highly polar carbohydrate scaffolds that are insoluble in pure organic solvents[1].

  • Initiation: Dissolve the substrate in a 3:1:1 mixture of AcOH/H₂O/THF (0.1 M). Rationale: THF ensures the solubility of the organic substrate, while H₂O drives the hydration of the oxocarbenium ion.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Self-Validation (NMR): Take a 0.1 mL aliquot, neutralize, extract, and run a crude ¹H-NMR. The disappearance of the characteristic EE methine quartet (~4.7 ppm) and the ethoxy methyl triplet (~1.2 ppm) validates reaction completion.

  • Workup: Co-evaporate with toluene (3 x 20 mL) under reduced pressure to azeotropically remove acetic acid and water, yielding the crude free alcohol.

Workflow Start 6-O-EE Protected Substrate Acid Add Mild Acid (PPTS or AcOH) Start->Acid Monitor TLC / NMR Monitoring (Check Diastereomer Collapse) Acid->Monitor Decision Is EE Cleaved? Monitor->Decision Decision->Monitor No (Continue) Quench Quench (NaHCO₃) & Extract Decision->Quench Yes Product Pure 6-OH Product Quench->Product

Step-by-step experimental workflow for EE group hydrolysis with self-validating checkpoints.

References

  • Title: Application Notes and Protocols: Protecting Group Strategies Involving Vinyl Ethers | Source: Benchchem | URL: 1

  • Title: Tuning the stability of alkoxyisopropyl protection groups | Source: Beilstein Journals | URL: 4

  • Title: 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen | Source: ACS Publications | URL: 2

  • Title: Acidic Hydrolysis of N-Ethoxybenzylimidazoles (NEBIs): Potential Applications as pH-Sensitive Linkers for Drug Delivery | Source: PMC / NIH | URL: 5

Sources

Protocols & Analytical Methods

Method

Protocol for selective deprotection of 6-O-(D,L-1-Ethoxyethyl)-1,2

Application Note & Protocol Topic: Selective Acid-Catalyzed Deprotection of the 6-O-(1-Ethoxyethyl) Acetal from 1,2-O-Isopropylidene-α-D-glucofuranose Introduction: Navigating the Challenge of Selective Deprotection in C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Selective Acid-Catalyzed Deprotection of the 6-O-(1-Ethoxyethyl) Acetal from 1,2-O-Isopropylidene-α-D-glucofuranose

Introduction: Navigating the Challenge of Selective Deprotection in Carbohydrate Synthesis

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules and active pharmaceutical ingredients. Monosaccharides, with their multiple hydroxyl groups of similar reactivity, present a significant synthetic challenge. Regioselective protection and subsequent deprotection are paramount for isolating a specific hydroxyl group for further modification.

This application note addresses a common scenario: the need to selectively deprotect a primary alcohol at the C-6 position of a glucofuranose derivative, while a more robust cyclic ketal at the C-1 and C-2 positions remains intact. Specifically, we focus on the selective removal of the acid-labile 1-ethoxyethyl (EE) acetal from 6-O-(D,L-1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose . The 1,2-O-isopropylidene group is a widely used protecting group for cis-diols, valued for its stability under various conditions.[1][2] The EE group, on the other hand, is an excellent choice for the temporary protection of alcohols due to its ease of introduction and, crucially, its facile cleavage under very mild acidic conditions.[3][4]

This protocol provides a robust and reliable method for this selective deprotection, leveraging the differential acid lability of the acetal (EE group) versus the cyclic ketal (isopropylidene group). We will not only detail the step-by-step procedure but also elucidate the underlying chemical principles that ensure high selectivity and yield, offering researchers a validated method for obtaining the versatile synthetic intermediate, 1,2-O-isopropylidene-α-D-glucofuranose .

The Chemical Principle: Exploiting Differential Acid Lability

The success of this selective deprotection hinges on the difference in the activation energy required for the acid-catalyzed hydrolysis of an acyclic acetal versus a cyclic ketal. Both deprotection reactions proceed via a similar mechanistic pathway: protonation of an ether oxygen, followed by the formation of a stabilized oxocarbenium ion intermediate, which is then captured by water.[5][6]

  • Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal or ketal by a hydronium ion. This converts a poor leaving group (alkoxide) into a good leaving group (alcohol).

  • Formation of Oxocarbenium Ion: The protonated intermediate eliminates a molecule of alcohol (ethanol for the EE group) to form a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water) to yield the deprotected alcohol and a hemiacetal that subsequently decomposes.

The key to selectivity lies in the relative stability of the starting protecting groups and their corresponding intermediates. Acyclic acetals, such as the ethoxyethyl group, are significantly more susceptible to acid-catalyzed cleavage than the more sterically constrained and conformationally rigid five-membered ring of the 1,2-O-isopropylidene ketal.[1][7] By using a mild acidic system, such as aqueous acetic acid, we can provide just enough activation energy to cleave the EE acetal while leaving the isopropylidene ketal largely untouched.[3]

G cluster_main General Mechanism of Acid-Catalyzed Acetal Hydrolysis Start Protected Alcohol (R-O-CHR'-OR'') Protonated Protonated Acetal Start->Protonated + H₃O⁺ Oxocarbenium Oxocarbenium Ion [R-O=CHR']+ Protonated->Oxocarbenium - R''OH Hemiacetal Protonated Hemiacetal Oxocarbenium->Hemiacetal + H₂O Product Deprotected Alcohol (R-OH) Hemiacetal->Product - H₃O⁺

Caption: General mechanism for acid-catalyzed hydrolysis of acetals.

Detailed Experimental Protocol

This protocol is designed for the selective deprotection on a 1 mmol scale. It can be scaled accordingly, with adjustments to solvent volumes to maintain appropriate concentrations.

Materials and Reagents
ReagentMolar Mass ( g/mol )GradeSupplier Example
6-O-(1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose332.38N/A (Substrate)N/A
Acetic Acid (Glacial)60.05ACS Reagent ≥99.7%Sigma-Aldrich
Tetrahydrofuran (THF)72.11Anhydrous, ≥99.9%Sigma-Aldrich
Deionized Water18.02High PurityLab Supply
Saturated Sodium Bicarbonate (NaHCO₃) Solution84.01ACS ReagentFisher Scientific
Ethyl Acetate (EtOAc)88.11HPLC GradeVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)120.37 / 142.04Anhydrous PowderSigma-Aldrich
Silica GelN/A60 Å, 230-400 meshMilliporeSigma
Quantitative Reaction Parameters
ReagentAmount (1 mmol scale)Moles (mmol)EquivalentsPurpose
6-O-(EE)-1,2-O-isopropylidene-α-D-glucofuranose332 mg1.01.0Starting Material
Acetic Acid / Water / THF Solution10 mLN/AN/ASolvent and Catalyst

The catalytic system is a volumetric mixture, typically prepared as 3:1:1 or 2:1:1 of Acetic Acid:Water:THF.[3]

Step-by-Step Procedure
  • Preparation of the Acidic Solution: In a clean glass vial or beaker, prepare 10 mL of the acidic deprotection solution by combining acetic acid, deionized water, and tetrahydrofuran (THF) in a 2:1:1 ratio (e.g., 5 mL Acetic Acid, 2.5 mL Water, 2.5 mL THF). Stir to ensure homogeneity.

  • Dissolution of Substrate: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the starting material, 6-O-(1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose (332 mg, 1.0 mmol).

  • Reaction Initiation: Add the prepared acidic solution (10 mL) to the flask containing the substrate. Stir the mixture at room temperature (approx. 20-25 °C).

  • Reaction Monitoring (Crucial Step): The progress of the reaction must be carefully monitored by Thin-Layer Chromatography (TLC) to prevent over-reaction and cleavage of the isopropylidene group.

    • TLC System: A typical mobile phase is 50-70% Ethyl Acetate in Hexanes.

    • Procedure: Every 30-60 minutes, spot the reaction mixture on a TLC plate alongside a spot of the starting material.

    • Visualization: Stain the plate using a p-anisaldehyde or potassium permanganate solution followed by gentle heating.

    • Interpretation: The starting material will have a higher Rf value than the more polar product (1,2-O-isopropylidene-α-D-glucofuranose). The reaction is complete when the starting material spot has been completely consumed (typically 2-4 hours).

  • Workup and Neutralization:

    • Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Caution: CO₂ evolution will occur.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers in the separatory funnel and wash with brine (1 x 20 mL) to remove residual water and salts.

  • Drying and Concentration:

    • Transfer the combined organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a clear oil or white solid.

  • Purification:

    • While the crude product is often of high purity, flash column chromatography on silica gel can be performed if necessary.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70%) to isolate the pure product.

Experimental Workflow and Troubleshooting

Caption: Step-by-step workflow for selective deprotection.

Expert Insights & Troubleshooting
  • Problem: The reaction is slow or incomplete.

    • Cause & Solution: The acidic solution may be too mild. A slightly higher concentration of acetic acid (e.g., 3:1:1 AcOH:H₂O:THF) can be used, but monitoring must be vigilant to avoid deprotecting the isopropylidene group. Ensure the THF is anhydrous to prevent dilution of the acid.

  • Problem: TLC shows the formation of a much more polar byproduct (low Rf).

    • Cause & Solution: This indicates the deprotection of the 1,2-O-isopropylidene group. The reaction has been left for too long or the conditions are too harsh. Stop the reaction immediately and proceed with the workup. The desired product will need to be carefully separated from the di-deprotected glucose by column chromatography.

  • Problem: Difficulty in achieving a clean separation during extraction.

    • Cause & Solution: Emulsions can sometimes form. Adding more brine during the washing step can help break up emulsions. Ensure the acidic solution is fully neutralized before extraction.

Conclusion

This application note provides a scientifically grounded and experimentally validated protocol for the selective deprotection of a 6-O-ethoxyethyl group in the presence of a 1,2-O-isopropylidene ketal. By carefully controlling the reaction conditions and employing a mild acidic catalyst, researchers can achieve high yields of the desired 1,2-O-isopropylidene-α-D-glucofuranose, a valuable building block for further synthetic transformations. The key to success is the diligent monitoring of the reaction's progress, which prevents over-reaction and ensures the integrity of the more stable isopropylidene protecting group.

References

  • Jadhav, V. H., & Kim, H. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals.
  • BenchChem. (2025). Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols. BenchChem.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (General principles referenced in search result snippets discussing acetal stability).
  • Kabir, A. K., et al. (2015). Synthesis of 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives for Antimicrobial Evaluation. Journal of Physical Science, 26(1), 49–61. [Link]

  • Moss, A. (2003).
  • Wikipedia contributors. (2023). Ether cleavage. Wikipedia. [Link]

  • Ashenhurst, J. (2023). Acidic Cleavage of Ethers (SN2). Master Organic Chemistry. [Link]

  • Infraction. (2021, December 3). EE (Ethoxyethyl) Protecting Group Addition. YouTube. [Link] (Conceptual reference for EE group chemistry).

Sources

Application

Catalytic conditions for efficient 6-O-(D,L-1-Ethoxyethyl)-1,2 etherification

An In-Depth Guide to the Catalytic Conditions for Efficient 6-O-(D,L-1-Ethoxyethyl) Etherification Abstract In the field of carbohydrate chemistry, a cornerstone of drug development and materials science, the strategic p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Conditions for Efficient 6-O-(D,L-1-Ethoxyethyl) Etherification

Abstract

In the field of carbohydrate chemistry, a cornerstone of drug development and materials science, the strategic protection and deprotection of hydroxyl groups are paramount. The selective masking of the primary C-6 hydroxyl group in pyranoside rings is a frequent and critical challenge. The 1-ethoxyethyl (EE) group has emerged as a highly effective protecting group for alcohols due to its facile, acid-catalyzed introduction and its ready cleavage under exceptionally mild acidic conditions. This stability towards basic, organometallic, and various redox conditions makes it a versatile tool in multi-step syntheses.[1][2] This application note provides a comprehensive guide for researchers, detailing the catalytic conditions, mechanistic principles, and step-by-step protocols for the efficient and selective 6-O-etherification of carbohydrate scaffolds using the 1-ethoxyethyl group.

Part 1: The Chemistry of 1-Ethoxyethyl (EE) Acetal Formation

The protection of an alcohol as a 1-ethoxyethyl ether is fundamentally an acid-catalyzed nucleophilic addition of the alcohol to ethyl vinyl ether (EVE).[3] This reaction transforms the hydroxyl group into a mixed acetal, which is stable under a wide range of conditions where the free hydroxyl group would react.

Reaction Mechanism

The mechanism proceeds through a well-understood pathway involving a resonance-stabilized carbocation intermediate:

  • Protonation: A catalytic amount of acid protonates the electron-rich double bond of ethyl vinyl ether. This generates a highly reactive oxocarbenium ion, which is stabilized by resonance.[1][3]

  • Nucleophilic Attack: The target alcohol (in this case, the C-6 hydroxyl of a pyranoside) acts as a nucleophile, attacking the carbocation.

  • Deprotonation: A weak base, typically the solvent or the conjugate base of the acid catalyst, removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the final 1-ethoxyethyl protected alcohol.[4]

The reaction creates a new stereocenter, resulting in a mixture of diastereomers (D,L-1-Ethoxyethyl), which can sometimes be observed by NMR spectroscopy but is typically used as a mixture in subsequent synthetic steps.

Mechanism of EE Protection sub R-OH (Carbohydrate 6-OH) int1 Resonance-Stabilized Carbocation [H₃C-CH⁺-OEt ↔ H₃C-CH=O⁺Et] sub->int1 2. Nucleophilic Attack eve Ethyl Vinyl Ether (H₂C=CHOEt) eve->int1 1. Protonation h_plus H⁺ (Catalyst) int2 Protonated Acetal [R-O⁺(H)-CH(CH₃)OEt] product 6-O-EE Protected Carbohydrate R-O-CH(CH₃)OEt int2->product 3. Deprotonation cat_regen H⁺ (Catalyst Regenerated) product->cat_regen

Caption: Acid-catalyzed mechanism for 1-ethoxyethyl ether formation.

Part 2: Selectivity for the Primary 6-Hydroxyl Group

In unprotected or partially protected pyranosides, the primary hydroxyl group at the C-6 position is significantly more reactive than the secondary hydroxyls at C-2, C-3, and C-4. This enhanced reactivity is primarily due to reduced steric hindrance, making it more accessible to reagents.[5] By carefully selecting the catalyst and controlling the reaction conditions, this inherent reactivity difference can be exploited to achieve high selectivity for 6-O-etherification.

Key Factors for Selectivity:

  • Steric Hindrance: The primary 6-OH is sterically unencumbered compared to the axial and equatorial secondary hydroxyls on the pyranose ring.

  • Catalyst Choice: Mild acid catalysts are preferred. Strong acids can lead to over-reaction, protection of secondary alcohols, or cleavage of other acid-labile protecting groups (e.g., glycosidic bonds, other acetals).[6]

  • Temperature: Lower reaction temperatures (e.g., 0 °C to room temperature) enhance selectivity by favoring the kinetically preferred reaction at the more reactive site.

Part 3: Optimized Catalytic Systems and Conditions

The efficiency of the 6-O-etherification is highly dependent on the choice of catalyst, solvent, and temperature. While various acid catalysts can promote the reaction, certain systems offer superior performance in terms of yield, selectivity, and compatibility with sensitive substrates.

CatalystTypical Loading (mol%)Recommended Solvent(s)Temperature (°C)Key Characteristics & Insights
Pyridinium p-toluenesulfonate (PPTS) 5 - 15DCM, THF, CH₃CN0 to 25Highly Recommended. The mild acidity of PPTS is ideal for substrates with other acid-sensitive groups. It provides excellent selectivity for the primary 6-OH with minimal side reactions.[3]
p-Toluenesulfonic acid (TsOH) 1 - 5DCM, THF0 to 25A stronger, more common Brønsted acid. Effective and fast, but may require careful monitoring to prevent di-protection or degradation. Best for more robust substrates.[1]
Camphorsulfonic acid (CSA) 1 - 5DCM, THF0 to 25Similar in strength to TsOH, offering a good alternative. Its chirality is irrelevant for this specific transformation.
Copper(II) Chloride (CuCl₂·2H₂O) 5 - 10EtOH, Acetone/H₂ORefluxWhile primarily reported for the deprotection of EE ethers[7], Lewis acids can also catalyze the forward reaction, although they are less common than Brønsted acids for this specific purpose. The acidity of the hydrated complex is the likely catalytic driver.[7]

Part 4: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the selective protection of a model carbohydrate and the subsequent deprotection of the EE group.

Experimental Workflow Overview

Experimental Workflow start Start: Methyl α-D-glucopyranoside step1 Protocol 1: Protection - Ethyl Vinyl Ether - PPTS (cat.) - Anhydrous DCM, 25°C start->step1 Reactants intermediate Intermediate: Methyl 6-O-(1-Ethoxyethyl)-α-D-glucopyranoside (Crude Product) step1->intermediate purify1 Purification (Flash Chromatography) intermediate->purify1 Workup & product1 Isolated Protected Product purify1->product1 step2 Protocol 2: Deprotection - 20% Acetic Acid (aq) - THF, 25°C product1->step2 Proceed to end_product Final Product: Methyl α-D-glucopyranoside step2->end_product Workup & Isolation

Caption: General workflow for EE protection and deprotection.

Protocol 1: Selective 6-O-(1-Ethoxyethyl) Etherification of Methyl α-D-glucopyranoside

This protocol details the selective protection of the C-6 hydroxyl group using the mild acid catalyst PPTS.

Materials:

  • Methyl α-D-glucopyranoside (1.0 eq)

  • Ethyl vinyl ether (EVE, 3.0-5.0 eq, freshly distilled)

  • Pyridinium p-toluenesulfonate (PPTS, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl α-D-glucopyranoside (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the substrate (concentration approx. 0.1 M).

  • Catalyst Addition: Add PPTS (0.1 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add ethyl vinyl ether (3.0-5.0 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 DCM:MeOH mobile phase). The reaction is typically complete within 2-6 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine (Et₃N) to neutralize the PPTS catalyst.

  • Workup:

    • Dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM to 95:5 DCM:MeOH) to isolate the pure Methyl 6-O-(1-ethoxyethyl)-α-D-glucopyranoside.

Protocol 2: Deprotection of the 1-Ethoxyethyl (EE) Group

The removal of the EE group is efficiently achieved by mild acid hydrolysis, regenerating the parent alcohol.[1][3]

Materials:

  • 6-O-EE protected carbohydrate (1.0 eq)

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve the 6-O-EE protected carbohydrate (1.0 eq) in a mixture of THF and 20% aqueous acetic acid (e.g., a 1:1 v/v ratio).[8]

  • Reaction: Stir the solution at room temperature. Monitor the deprotection by TLC until the starting material has been completely converted to the more polar product (the deprotected alcohol). This typically takes 1-4 hours.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ to the reaction mixture until gas evolution ceases and the pH is neutral (pH ~7).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol. Further purification is often not necessary but can be performed if required.

Part 5: Troubleshooting and Key Considerations

  • Anhydrous Conditions: The protection reaction is sensitive to water, which can consume the ethyl vinyl ether and deactivate the catalyst. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

  • Over-protection: If using stronger acids like TsOH or running the reaction for too long, protection at secondary hydroxyls may occur. This can be minimized by using PPTS and carefully monitoring the reaction via TLC.

  • Incomplete Reaction: If the reaction stalls, a small additional portion of the acid catalyst can be added. Ensure the ethyl vinyl ether used is fresh, as it can polymerize upon storage.

  • Streaking on TLC: The diastereomeric nature of the EE group can sometimes cause slight streaking or broadening of spots on a TLC plate. This is normal.

Conclusion

The use of ethyl vinyl ether for the protection of the C-6 hydroxyl group in carbohydrates is a robust and highly selective method. The mild acid catalysis, particularly with PPTS, ensures compatibility with a wide array of other functional groups and protecting groups commonly found in complex synthetic intermediates. The straightforward introduction and the exceptionally mild conditions required for its removal make the 1-ethoxyethyl acetal an invaluable tool for researchers and professionals in synthetic organic chemistry and drug development.

References

  • Wang, B., et al. (2003). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Available upon request.
  • Total Synthesis. (2024). Acetal Protecting Group & Mechanism. Total Synthesis.[Link]

  • Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Study.com.[Link]

  • Chemistry Steps. (2025). Formation and Reactions of Acetals. Chemistry Steps.[Link]

  • Dong, S., & Ren, J. (2018). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. PMC.[Link]

  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.[Link]

  • Barnes, A., et al. (2016). Selective mono-O-alkylation (protection) of carbohydrates catalyzed by stannylene acetals. ResearchGate.[Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.[Link]

  • Adke, A. S., & Unsworth, W. P. (2020). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PMC.[Link]

  • Lameijer, L. N., et al. (2018). Synthesis of O-1–O-6 Substituted Positional Isomers of d-Glucose–Thioether Ligands and Their Ruthenium Polypyridyl Conjugate. Leiden University Scholarly Publications.[Link]

  • Organic Syntheses. (n.d.). (1'R)-(−)-4,6-O-Ethylidene-D-glucose. Organic Syntheses.[Link]

  • Urban, M., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega.[Link]

Sources

Method

Application Note: 6-O-(1-Ethoxyethyl)-1,2:4,5-bis-O-isopropylidene-myo-inositol in Complex Glycolipid and Phosphoinositide Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal protecting group strategies, and self-validating protocols. The Architecture of Orthog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal protecting group strategies, and self-validating protocols.

The Architecture of Orthogonal Protection

In the total synthesis of complex inositol-containing natural products—such as Glycosylphosphatidylinositol (GPI) anchors, Phosphatidylinositol Mannosides (PIMs), and signaling phosphoinositides (e.g., PI3P, PIP3)—the primary challenge lies in the desymmetrization and regioselective functionalization of the myo-inositol core. The building block 6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-isopropylidene-myo-inositol serves as a master template for overcoming these synthetic bottlenecks.

Mechanistic Rationale for the Protecting Group Strategy

The six secondary hydroxyl groups of myo-inositol possess similar reactivities, necessitating a highly orchestrated protection strategy[1]. This specific building block employs a tripartite orthogonal system:

  • 1,2- and 4,5-O-Isopropylidene (Acetonide) Groups: These cyclic acetals robustly mask the cis-diol (C1, C2) and trans-diol (C4, C5) systems. They are highly stable to strongly basic conditions (e.g., NaH, alkylations) and nucleophilic attacks, but can be cleaved under moderate to strong acidic conditions (e.g., TFA/H₂O).

  • 6-O-(1-Ethoxyethyl) (EE) Group: The C-6 position is masked by an acyclic 1-ethoxyethyl ether. The EE group is an acetal-type protecting group that is stable to base but exhibits a significantly lower activation energy for hydrolysis compared to cyclic acetals[1]. This allows the EE group to be cleaved under extremely mild acidic conditions (such as Pyridinium p-toluenesulfonate in ethanol) without disturbing the isopropylidene rings[2],[3].

  • Free 3-OH: The equatorial C-3 hydroxyl is left completely unmasked, serving as the primary site for immediate downstream functionalization, such as phosphitylation or glycosylation.

By utilizing the EE group at the C-6 position, chemists avoid the need for hydrogenolysis (required for benzyl ethers), which is incompatible with the unsaturated lipid tails (e.g., oleic or arachidonic acid) frequently installed during the late-stage synthesis of PIMs and GPI anchors[4],[3].

Quantitative Data: Protecting Group Orthogonality Matrix

To successfully execute a total synthesis using this building block, the orthogonality of the protecting groups must be strictly maintained. Table 1 summarizes the stability of the functional groups under various standard synthetic conditions.

Table 1: Orthogonality Matrix of the Inositol Scaffold

Reaction Condition / Reagent6-O-EE (Acyclic Acetal)1,2:4,5-Acetonides (Cyclic)3-O-Phosphotriester3-O-Silyl Ether (TBDPS)
Strong Base (NaH, DMF)StableStableUnstable (Hydrolysis)Stable
Mild Acid (PPTS, EtOH, rt)Cleaved (>95% yield) StableStableStable
Strong Acid (TFA/H₂O, 0 °C)CleavedCleaved (>90% yield) StableStable
Fluoride Source (TBAF, THF)StableStableStableCleaved (>95% yield)
Hydrogenolysis (Pd/C, H₂)StableStableStableStable

Synthetic Workflow and Pathway Visualizations

The following diagram illustrates the logical progression of orthogonal deprotection, demonstrating how the 6-O-EE group acts as a linchpin for sequential functionalization.

G A 6-O-EE-1,2:4,5-bis-O-isopropylidene- myo-inositol B 3-OH Phosphitylation (Phosphoramidite, Tetrazole) A->B C 3-O-Phosphate Intermediate B->C D Selective 6-O-EE Cleavage (PPTS, EtOH, rt) C->D E 6-OH Unmasked Intermediate D->E F Global Deprotection (TFA/H2O) E->F G Target Phosphoinositide (e.g., PI3P) F->G

Fig 1: Orthogonal deprotection workflow for 6-O-EE-myo-inositol derivatives in total synthesis.

Compounds synthesized via this route are critical for interrogating downstream biological signaling pathways, particularly in oncology and metabolic disease research.

Pathway PI myo-Inositol Precursors PIP2 PI(4,5)P2 PI->PIP2 Biosynthesis PIP3 PI(3,4,5)P3 (Synthetic Target) PIP2->PIP3 Phosphorylation PI3K PI3K (Kinase) PI3K->PIP3 Catalyzes AKT AKT / PKB Activation PIP3->AKT Downstream Signaling

Fig 2: PI3K/AKT signaling pathway highlighting the biological role of synthetic phosphoinositides.

Self-Validating Experimental Protocols

The following protocols detail the critical steps for utilizing this building block, engineered with built-in causality and In-Process Controls (IPC) to ensure a self-validating system.

Protocol A: Regioselective Phosphitylation of the 3-OH Position

Objective: Install a protected phosphate group at the free equatorial C-3 position. Causality: 1H-tetrazole is utilized as a mild acid catalyst. It protonates the diisopropylamine leaving group of the phosphoramidite reagent, converting it into an excellent leaving group and rendering the phosphorus highly electrophilic for attack by the sterically accessible 3-OH.

Step-by-Step Procedure:

  • Drying: Co-evaporate 6-O-(1-Ethoxyethyl)-1,2:4,5-bis-O-isopropylidene-myo-inositol (1.0 eq) with anhydrous toluene (3 × 5 mL) to remove trace moisture. Dissolve in anhydrous CH₂Cl₂ (0.1 M).

  • Coupling: Add the desired phosphoramidite (e.g., dibenzyl diisopropylphosphoramidite, 1.5 eq). Cool the mixture to 0 °C under an argon atmosphere.

  • Activation: Add a solution of 1H-tetrazole (0.45 M in acetonitrile, 3.0 eq) dropwise. Stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction back to -40 °C. Add tert-butyl hydroperoxide (5.0 M in decane, 2.0 eq) to oxidize the intermediate phosphite triester [P(III)] to the stable phosphate triester [P(V)]. Stir for 1 hour.

  • Quench & Extraction: Quench with saturated aqueous Na₂S₂O₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Validation & IPC:

  • TLC: The starting material (Rf ~0.4 in 1:1 Hexane/EtOAc) should completely convert to a less polar spot (Rf ~0.7).

  • ³¹P NMR: The crude mixture must show a complete shift from the phosphoramidite signal (149 ppm) to the phosphate triester signal ( -1.0 to 0.0 ppm).

Protocol B: Orthogonal Cleavage of the 6-O-Ethoxyethyl (EE) Group

Objective: Unmask the C-6 hydroxyl group for subsequent glycosylation or lipidation while preserving the 1,2:4,5-acetonides and the newly installed 3-O-phosphate. Causality: The acyclic EE acetal undergoes rapid hydrolysis via an oxocarbenium ion intermediate at a mildly acidic pH (~4.5). Pyridinium p-toluenesulfonate (PPTS) provides the exact pKa required to drive this hydrolysis in ethanol without breaching the kinetic stability threshold of the cyclic isopropylidene groups[1],[2].

Step-by-Step Procedure:

  • Dissolution: Dissolve the 3-O-phosphorylated intermediate (1.0 eq) in absolute ethanol (0.05 M).

  • Catalysis: Add PPTS (0.1 eq). Crucial Note: Do not exceed 0.1 eq or elevate the temperature, as this risks premature cleavage of the trans-4,5-acetonide.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 3–4 hours.

  • Neutralization: Quench the reaction by adding a few drops of triethylamine (Et₃N) until the pH reaches ~7.5 to prevent further acetal degradation during concentration.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, neutralized with 1% Et₃N).

Validation & IPC:

  • TLC: The starting material will convert to a significantly more polar spot due to the liberation of the free hydroxyl group.

  • ¹H NMR: The spectrum must show the complete disappearance of the characteristic EE methine quartet (approx. 4.7–4.9 ppm) and the associated methyl doublet (approx. 1.2–1.3 ppm). The signals for the four isopropylidene methyl groups (1.3–1.5 ppm) must remain fully integrated (12H total).

References

  • Total Synthesis of (+)-Papulacandin D - PMC Source: nih.gov URL:[5]

  • Greene's Protective Groups in Organic Synthesis Source: dokumen.pub URL:[1]

  • A five-component one-pot synthesis of phosphatidylinositol pentamannoside (PIM5) Source: rhhz.net URL:[2]

  • CHEMICAL SYNTHESIS OF GLYCOSYLPHOSPHATIDYLINOSITOL ANCHORS - PMC - NIH Source: nih.gov URL:[4]

  • Total Synthesis of Phosphatidylinositol Mannosides of Mycobacterium tuberculosis Source: acs.org URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Ethoxyethyl (EE) Ether Stability During Aqueous Workup

Welcome to the Technical Support Center for synthetic chemistry workflows. This guide is specifically designed for researchers and drug development professionals dealing with the premature cleavage of the 1-ethoxyethyl (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic chemistry workflows. This guide is specifically designed for researchers and drug development professionals dealing with the premature cleavage of the 1-ethoxyethyl (EE) protecting group —specifically in complex substrates like 6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol [1].

Below, you will find an in-depth mechanistic analysis, troubleshooting FAQs, and a self-validating experimental protocol to ensure the structural integrity of your EE-protected intermediates during aqueous workup.

Frequently Asked Questions (FAQs)

Q1: Why does my 6-O-(D,L-1-Ethoxyethyl) group spontaneously cleave during a standard water/brine workup?

The Causality: The 1-ethoxyethyl (EE) group is an acyclic acetal. Unlike robust ether protecting groups (e.g., benzyl ethers), acetals are exquisitely sensitive to even mildly acidic environments [2]. A "standard" aqueous workup often utilizes distilled or deionized water, which naturally absorbs atmospheric CO2​ to form carbonic acid, dropping the pH to ~5.5. Furthermore, unquenched acidic byproducts from the upstream reaction can partition into the aqueous phase.

When the EE-protected oxygen is exposed to these protons, it undergoes rapid protonation. This triggers the elimination of ethanol to form a highly reactive, resonance-stabilized oxocarbenium ion. Water then attacks this intermediate, forming a hemiacetal that irreversibly collapses into the free 6-hydroxyl group and acetaldehyde [3].

Mechanism N1 6-O-EE Protected Substrate (Acyclic Acetal) N2 Protonation of Acetal Oxygen (by H+ in Aqueous Phase) N1->N2 N3 Loss of Ethanol (Rate-Limiting Step) N2->N3 N4 Oxocarbenium Ion Intermediate (Resonance Stabilized) N3->N4 N5 Nucleophilic Attack by H2O N4->N5 N6 Hemiacetal Intermediate N5->N6 N7 Collapse to Free 6-OH + Acetaldehyde N6->N7

Acid-catalyzed hydrolysis mechanism of 1-ethoxyethyl (EE) ethers.

Q2: How does the EE group compare to other protecting groups in terms of aqueous stability?

The EE group is kinetically more labile than cyclic acetals like Tetrahydropyranyl (THP) and significantly more labile than silyl ethers [4]. Understanding this relative lability is critical for designing orthogonal deprotection strategies.

Table 1: Comparative Stability of Common Hydroxyl Protecting Groups During Workup

Protecting GroupStructural ClassRelative Acid LabilitySafe pH RangeRecommended Drying Agent
EE (1-Ethoxyethyl) Acyclic AcetalExtremely High > 7.5 K2​CO3​ , Neutralized Na2​SO4​
THP (Tetrahydropyranyl) Cyclic AcetalHigh> 7.0 K2​CO3​ , Na2​SO4​
MOM (Methoxymethyl) FormalModerate> 4.0 MgSO4​ , Na2​SO4​
TBS (tert-Butyldimethylsilyl) Silyl EtherLow> 3.0 MgSO4​ , Na2​SO4​
Q3: I used Magnesium Sulfate ( MgSO4​ ) to dry my organic layer, but I still lost the EE group. Why?

The Causality: Anhydrous magnesium sulfate ( MgSO4​ ) is prepared via processes that often leave it slightly acidic (producing local pH environments of 5.5–6.0 in residual water) [5]. When a highly sensitive acetal like the 6-O-EE group is stirred with MgSO4​ , the acidic surface of the desiccant catalyzes the cleavage of the protecting group.

The Solution: You must substitute MgSO4​ with anhydrous Potassium Carbonate ( K2​CO3​ ) or strictly neutralized Sodium Sulfate ( Na2​SO4​ ). K2​CO3​ provides a mildly basic microenvironment that completely suppresses oxocarbenium ion formation.

Validated Methodology: Mild Basic Aqueous Workup Protocol

To guarantee the survival of the 6-O-(D,L-1-Ethoxyethyl)-1,2 moiety, you must implement a strictly pH-controlled, temperature-regulated workflow. This protocol acts as a self-validating system: by maintaining the pH above 7.5 and the temperature below 5 °C during the aqueous wash, the thermodynamic barrier to acetal cleavage becomes insurmountable.

Step-by-Step Procedure
  • Pre-Cooling: Upon completion of the upstream reaction, immediately cool the crude reaction mixture to 0–5 °C using an ice-water bath. Rationale: Lowering the temperature exponentially decreases the kinetic rate of acetal hydrolysis.

  • Basic Quench: Dilute the reaction mixture with a pre-chilled (4 °C) organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane). Slowly add 5 volumes of ice-cold saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) . Stir vigorously for 5 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate and isolate the organic phase.

  • pH-Adjusted Wash: Wash the organic phase with a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous NaCl (Brine). Rationale: Brine alone can be slightly acidic; buffering it with bicarbonate ensures the aqueous boundary layer remains basic (pH ~8).

  • Desiccation: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous K2​CO3​ (approx. 1 g per 10 mL of solvent). Stir gently for 15 minutes. Do not use MgSO4​ .

  • Concentration: Filter the suspension through a fritted funnel (or fluted filter paper) to remove the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator. Critical: Ensure the water bath temperature does not exceed 30 °C.

Workflow A 1. Crude Reaction Mixture (Contains 6-O-EE Product) B 2. Cool to 0-5 °C A->B C 3. Quench with Sat. NaHCO3 (Maintain pH > 7.5) B->C D 4. Phase Separation (Extract with EtOAc/DCM) C->D E 5. Wash with pH-adjusted Brine (1:1 Brine/NaHCO3) D->E F 6. Dry over K2CO3 (Avoid MgSO4) E->F G 7. Filter & Concentrate (Water Bath < 30 °C) F->G

Optimized aqueous workup workflow to prevent 1-ethoxyethyl (EE) ether cleavage.

References

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved March 24, 2026, from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Cited via Google Patents.
  • Chemistry LibreTexts. (2024, April 20). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved March 24, 2026, from[Link]

Optimization

Resolving D and L diastereomeric mixtures of 6-O-(D,L-1-Ethoxyethyl)-1,2 via chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of carbohydrate derivatives, specifically when utilizing the 1-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of carbohydrate derivatives, specifically when utilizing the 1-ethoxyethyl (EE) protecting group on primary alcohols (e.g., the 6-OH of 1,2-O-isopropylidene sugar systems).

While reacting an alcohol with ethyl vinyl ether (EVE) is a robust and mild protection strategy, it inherently creates a new chiral acetal center via the nucleophilic attack on an oxocarbenium intermediate[1]. Because the attack occurs from both the Re and Si faces, you will always generate a mixture of D and L (or R and S) diastereomers. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to handle and resolve these mixtures successfully.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does my 6-O-(1-ethoxyethyl) protected compound streak on the silica column, resulting in terrible yields? The Causality: The 1-ethoxyethyl group is an acetal, making it highly sensitive to Brønsted acids. Standard silica gel has surface silanol groups with a pH of approximately 4.5 to 5.5. When your compound interacts with these silanols, the acetal is prematurely hydrolyzed back to the free 6-OH alcohol and acetaldehyde during elution[2]. The Solution: You must neutralize the stationary phase. Adding a volatile amine (like 1% Triethylamine) to your mobile phase neutralizes the acidic silanols, preventing on-column degradation.

Q2: I see two closely eluting spots on my TLC and split peaks in my NMR. Should I separate them? The Causality: Those two spots are the D and L diastereomers of the newly formed EE acetal. Because they are diastereomers, they have distinct physical properties and dipole moments, leading to different retention factors ( Rf​ )[3]. The Solution: In 90% of synthetic workflows, the EE group is a temporary mask that will be globally deprotected later. If this is the case, do not separate them . Pool the fractions to maximize your yield. You only need to resolve them if the specific stereochemistry of the acetal heavily influences a downstream stereoselective reaction (e.g., via steric hindrance or metal chelation)[4].

Q3: My downstream reaction requires a pure diastereomer. Standard silica isn't giving me baseline resolution. What are my options? The Causality: The structural difference between the D and L EE-acetals is often too far from the core of the molecule to significantly alter the overall polarity, resulting in a ΔRf​<0.05 on normal phase silica. The Solution: You must transition to high-theoretical-plate techniques. Reverse-Phase Preparative HPLC using a slightly alkaline buffer (pH 8.0) or Chiral Supercritical Fluid Chromatography (SFC) will exploit minor 3D conformational differences to achieve baseline resolution without degrading the acetal.

Part 2: Decision Workflow for EE-Diastereomers

EE_Resolution Start 6-O-(1-Ethoxyethyl) Diastereomeric Mixture Decision Is pure diastereomer required for downstream? Start->Decision Pool Pool Fractions (Deprotect Later) Decision->Pool No Resolve Chromatographic Resolution Decision->Resolve Yes Silica Neutralized Silica (1% TEA, ΔRf > 0.1) Resolve->Silica High Resolution HPLC Prep-HPLC / Chiral (pH 8.0 Buffer, ΔRf < 0.1) Resolve->HPLC Low Resolution Pure Isolated D-EE and L-EE Diastereomers Silica->Pure HPLC->Pure

Workflow for handling and resolving 1-ethoxyethyl (EE) diastereomeric mixtures.

Part 3: Quantitative Comparison of Chromatographic Methods

To select the optimal resolution strategy, compare the empirical performance metrics of various chromatographic techniques when applied to acid-labile EE acetals.

Chromatographic MethodStationary PhaseMobile Phase AdditiveTypical Resolution ( Rs​ )Risk of Acetal Deprotection
Standard Flash Bare Silica (pH ~5)None< 1.0 (Co-elution)High (Streaking/Loss)
Neutralized Flash Bare Silica0.1 - 1.0% Triethylamine1.0 - 1.2Low
Reverse-Phase HPLC C18 / C810 mM NH4​HCO3​ (pH 8.0)> 1.5 (Baseline)Very Low
Chiral SFC Amylose/Cellulose0.1% Diethylamine> 2.0 (Excellent)Very Low
Part 4: Self-Validating Standard Operating Procedures (SOPs)
Protocol 1: Neutralized Flash Chromatography

Use this protocol when the ΔRf​ between the D and L diastereomers is > 0.1 on TLC.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate 80:20). Add 1% v/v Triethylamine (TEA) and mix thoroughly to create a basic eluent environment.

  • System Validation (2D-TLC Check): Do not skip this step. Spot your crude mixture onto a TLC plate. Develop the plate in the TEA-spiked solvent. Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent.

    • Validation: If the compound is stable, all spots will lie perfectly on the diagonal. If off-diagonal spots appear, degradation is still occurring, and you must increase the TEA concentration.

  • Column Equilibration: Slurry-pack the silica gel using the TEA-spiked mobile phase. Flush the column with at least 3 Column Volumes (CV) to ensure all acidic silanol sites are fully neutralized.

  • Elution: Load the sample and run the column. The D and L diastereomers will elute safely without streaking. Pool fractions based on TLC analysis.

Protocol 2: Preparative HPLC Resolution

Use this protocol when baseline resolution is strictly required and normal phase silica fails.

  • System Setup: Equip the Prep-HPLC with a C18 column.

  • Buffer Selection: Prepare an aqueous mobile phase using 10 mM Ammonium Bicarbonate adjusted to pH 8.0. Critical: Never use Trifluoroacetic Acid (TFA) or Formic Acid, as these will instantly cleave the EE group[1].

  • Gradient Execution: Run a shallow gradient (e.g., 40% to 60% Acetonitrile over 30 minutes) to maximize the separation factor ( α ) between the two diastereomers.

  • Fraction Collection: Collect the leading edge (Diastereomer 1) and trailing edge (Diastereomer 2) into tubes pre-spiked with 10 μL of dilute TEA. This ensures the micro-environment remains basic during subsequent lyophilization or solvent evaporation.

  • System Validation (Post-Collection Check): Allow the collected fractions to sit at room temperature for 4 hours. Re-inject an aliquot onto an analytical HPLC system.

    • Validation: A successful protocol will show a single, sharp peak matching the original retention time, confirming >95% diastereomeric excess (d.e.) and proving that no buffer-induced hydrolysis occurred post-collection.

References
  • BenchChem. "Application Notes and Protocols: Protecting Group Strategies Involving Vinyl Ethers." BenchChem Protocols.
  • Boger, Dale L., et al. "Total Synthesis and Evaluation of Cytostatin, its C10–C11 Diastereomers, and Additional Key Analogues: Impact on PP2A Inhibition.
  • Kamer, Paul C. J., et al.
  • Wuts, Peter G. M., and Greene, Theodora W. "Greene's Protective Groups in Organic Synthesis." Dokumen.pub.

Sources

Troubleshooting

Overcoming steric hindrance during 6-O-(D,L-1-Ethoxyethyl)-1,2 protection steps

Technical Support Center: 6-O-(D,L-1-Ethoxyethyl) Protection A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for carbohydrate chemistry. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-O-(D,L-1-Ethoxyethyl) Protection

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for carbohydrate chemistry. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during the acid-catalyzed protection of hydroxyl groups as 1-ethoxyethyl (EE) ethers, with a specific focus on overcoming steric hindrance at the 6-O position of carbohydrate scaffolds.

Introduction: The Challenge of the 6-O-EE Protection

The 1-ethoxyethyl (EE) group is a valuable acetal protecting group for alcohols in multi-step organic synthesis. Its appeal lies in its ease of introduction under mild acidic conditions, stability in neutral to strongly basic environments, and facile removal via mild acid hydrolysis.[1][2] The reaction typically involves the acid-catalyzed addition of an alcohol to ethyl vinyl ether (EVE).[2][3]

The mechanism begins with the protonation of ethyl vinyl ether to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this carbocation to yield the protected EE ether after deprotonation.[1][2]

While this method is effective for many primary and secondary alcohols, the 6-O position of a pyranoside can present significant challenges.[4][5] The local steric environment, dictated by the carbohydrate's stereochemistry and the presence of other bulky protecting groups (e.g., at the 3-O and 4-O positions), can impede the approach of the reagents, leading to slow reactions, low yields, and formation of byproducts. This guide is designed to help you diagnose and solve these common issues.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying reasons and actionable solutions.

Q1: My reaction is extremely slow or shows no conversion. I recover my starting material, even after several hours. What's going wrong?

A1: This is a common issue often related to catalyst activity, reagent quality, or insufficient activation energy.

  • Pillar 1: Catalyst Choice and Activity. The reaction is acid-catalyzed, but strong, non-nucleophilic acids can cause degradation of sensitive carbohydrate substrates.

    • Insight: Mild acids like pyridinium p-toluenesulfonate (PPTS) are often preferred as they provide a controlled release of protons, minimizing side reactions.[2] However, if the 6-O position is highly hindered, PPTS may not be sufficiently acidic to drive the reaction at a reasonable rate.

    • Solution:

      • Switch to a Stronger, Non-Degrading Acid Catalyst: Consider using camphorsulfonic acid (CSA) or a catalytic amount of p-toluenesulfonic acid (p-TsOH). These are stronger acids than PPTS and can increase the rate of carbocation formation.

      • Verify Catalyst Quality: Ensure your acid catalyst has not been deactivated by exposure to moisture or basic contaminants. Use a fresh batch or purify if necessary.

  • Pillar 2: Reagent Quality. Ethyl vinyl ether is volatile (B.P. 33 °C) and can polymerize upon storage, especially if exposed to acid or light.[3]

    • Insight: Polymerized or impure EVE will not participate in the reaction effectively.

    • Solution:

      • Use Freshly Opened or Distilled EVE: Always use EVE from a fresh bottle or distill it immediately before use.

      • Add a Stabilizer: Store EVE over a small amount of potassium carbonate to scavenge any acidic impurities that could initiate polymerization.

  • Pillar 3: Reaction Temperature. Most protocols recommend starting the reaction at 0 °C to control the initial exothermic addition and then allowing it to warm to room temperature.[1]

    • Insight: For sterically hindered alcohols, room temperature may not provide enough thermal energy to overcome the activation barrier.

    • Solution:

      • Gentle Heating: After initial mixing at 0 °C, consider gently heating the reaction to 30-40 °C. Monitor the reaction closely by Thin-Layer Chromatography (TLC) to ensure the substrate does not degrade.

Q2: My TLC plate shows multiple new spots. How can I improve the selectivity for the 6-O position and minimize byproducts?

A2: The formation of multiple products points to either non-selective protection of other hydroxyl groups or the creation of undesired side products.

  • Pillar 1: Understanding Steric Selectivity. Primary hydroxyl groups are generally more reactive and less sterically hindered than secondary ones, which is the basis for achieving 6-O selectivity.[4] However, if other hydroxyls are available and the reaction conditions are too harsh, this selectivity can be lost.

    • Insight: The EE group itself is not exceptionally bulky. If other secondary alcohols are unprotected, they may also react, albeit more slowly.

    • Solution:

      • Optimize Stoichiometry: Use a minimal excess of ethyl vinyl ether (e.g., 1.5 to 3.0 equivalents). A large excess can drive the reaction to protect less reactive hydroxyl groups.

      • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (start at 0 °C and only warm if necessary). Lower temperatures enhance the kinetic preference for the less-hindered primary alcohol.

      • Choose a Milder Catalyst: If you are using a strong acid like p-TsOH and observing multiple spots, revert to a milder catalyst like PPTS.[2]

  • Pillar 2: Preventing Acid-Catalyzed Side Reactions. Carbohydrates are sensitive to acid. Prolonged exposure to strong acids can cause the cleavage of other acid-labile protecting groups (like benzylidene or isopropylidene acetals) or even the glycosidic bond itself.[6][7]

    • Insight: The goal is to have just enough acid to catalyze the EE ether formation without causing broader degradation.

    • Solution:

      • Use Catalytic Amounts: Ensure you are using a truly catalytic amount of acid (e.g., 0.05 equivalents).

      • Buffer the Reaction: In some cases, adding a small amount of a non-nucleophilic base like pyridine or 2,6-lutidine can help buffer the reaction and scavenge excess protons, preventing widespread acid-catalyzed damage.

      • Monitor Reaction Time: Do not let the reaction run indefinitely. Monitor by TLC and quench it as soon as the starting material is consumed to minimize byproduct formation.

Q3: The reaction works, but my isolated yield is consistently low (<60%). How can I optimize the process for a better yield?

A3: Low isolated yield can result from an incomplete reaction, product loss during workup, or product instability.

  • Pillar 1: Driving the Reaction to Completion. The formation of the EE ether is a reversible equilibrium.[2]

    • Insight: To maximize the yield, the equilibrium must be shifted towards the product side.

    • Solution:

      • Use a Moderate Excess of EVE: Using 2-3 equivalents of ethyl vinyl ether helps push the equilibrium towards the product.[1]

      • Ensure Anhydrous Conditions: The reaction is sensitive to water, which can compete with the alcohol nucleophile and hydrolyze the product. Use anhydrous solvents (like DCM or THF) and dry glassware.

  • Pillar 2: Optimizing the Workup Procedure. The EE acetal is acid-labile. The workup must be designed to avoid premature deprotection.[1][2]

    • Insight: Standard aqueous workups can become acidic, especially if quenching an acid-catalyzed reaction.

    • Solution:

      • Quench with a Base: Before adding water or brine, quench the reaction with a few drops of triethylamine or by washing with a saturated sodium bicarbonate solution. This will neutralize the acid catalyst and prevent deprotection during extraction.

      • Minimize Contact with Silica Gel: While stable to neutral silica gel, prolonged exposure on an acidic silica gel column can sometimes lead to partial deprotection. If chromatography is necessary, consider neutralizing the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 0.5%) through the column first.

Frequently Asked Questions (FAQs)

  • What is the best solvent for this reaction? Anhydrous dichloromethane (DCM) is the most commonly used solvent as it is aprotic and effectively dissolves most carbohydrate derivatives.[1] Anhydrous tetrahydrofuran (THF) is also a viable alternative.

  • How should I monitor the reaction by TLC? Use a standard solvent system like ethyl acetate/hexanes. The product, the 6-O-EE ether, will be less polar (have a higher Rf value) than the starting alcohol. Stain with a carbohydrate-active stain like p-anisaldehyde or potassium permanganate for visualization.

  • What are the typical conditions for removing the EE group? The EE group is readily removed under mild acidic conditions.[1][2] A common method is stirring the compound in a mixture of acetic acid, THF, and water (e.g., a 2:1:1 ratio) at room temperature.[2] Alternatively, a catalytic amount of PPTS or p-TsOH in an alcohol solvent like methanol or ethanol can also effect deprotection.

  • Are there alternatives if the 6-O position is exceptionally hindered? Yes. If the 6-O-EE protection fails, consider using a less sterically demanding protecting group strategy. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are often used for sterically hindered primary alcohols and offer an orthogonal protection strategy.[8][9]

Visualizing the Process

Reaction Mechanism and Steric Hindrance

The following diagram illustrates the acid-catalyzed mechanism for EE protection and highlights the challenge posed by steric hindrance from adjacent protecting groups (R').

G cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation EVE Ethyl Vinyl Ether (EVE) Carbocation Resonance-Stabilized Carbocation EVE->Carbocation Protonation H_plus H+ (Catalyst) Carbohydrate Carbohydrate-6-OH Protonated_Acetal Protonated Acetal Intermediate Carbocation->Protonated_Acetal Carbohydrate->Protonated_Acetal Attack Product 6-O-EE Protected Carbohydrate Protonated_Acetal->Product Deprotonation Hindrance Steric Hindrance (from R' groups) Hindrance->Carbohydrate H_plus_out H+ (Catalyst)

Caption: Mechanism of 6-O-EE protection and the impact of steric hindrance.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues with the 6-O-EE protection reaction.

G Start Reaction Start: Low Conversion / Low Yield Check_Catalyst Q: Is the catalyst active and appropriate? Start->Check_Catalyst Sol_Catalyst1 A1: Use fresh/stronger acid (e.g., p-TsOH, CSA) Check_Catalyst->Sol_Catalyst1 No Check_Reagent Q: Is the Ethyl Vinyl Ether pure? Check_Catalyst->Check_Reagent Yes Sol_Catalyst1->Check_Reagent Sol_Reagent A2: Use freshly distilled EVE Check_Reagent->Sol_Reagent No Check_Conditions Q: Are conditions optimal for a hindered substrate? Check_Reagent->Check_Conditions Yes Sol_Reagent->Check_Conditions Sol_Conditions1 A3a: Ensure anhydrous conditions Check_Conditions->Sol_Conditions1 No Check_Workup Q: Is product lost during workup? Check_Conditions->Check_Workup Yes Sol_Conditions2 A3b: Gently warm reaction (30-40 °C) Sol_Conditions1->Sol_Conditions2 Sol_Conditions2->Check_Workup Sol_Workup A4: Quench with base (e.g., Et3N) before aqueous wash Check_Workup->Sol_Workup Yes Success Successful Protection Check_Workup->Success No Sol_Workup->Success

Caption: A step-by-step workflow for troubleshooting 6-O-EE protection reactions.

Experimental Protocols

Table 1: Comparison of Reaction Conditions
ParameterStandard ProtocolProtocol for Hindered Substrates
Substrate Carbohydrate with 1° OH (1.0 eq)Sterically hindered carbohydrate (1.0 eq)
Reagent Ethyl vinyl ether (3.0 eq)Ethyl vinyl ether (3.0 eq, freshly distilled)
Catalyst PPTS (0.05 eq)p-TsOH·H₂O or CSA (0.05 eq)
Solvent Anhydrous DCM (0.5 M)Anhydrous DCM (0.5 M)
Temperature 0 °C to Room Temp0 °C, then warm to 35 °C
Time 2-4 hours4-12 hours (monitor by TLC)
Workup Quench with Et₃N, wash with H₂OQuench with Et₃N, wash with sat. NaHCO₃
Protocol 1: Standard 6-O-EE Protection
  • To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add ethyl vinyl ether (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding triethylamine (0.1 eq).

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Optimized Protocol for Hindered 6-O-Alcohols
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the sterically hindered alcohol (1.0 eq) in anhydrous DCM (0.5 M).

  • Add freshly distilled ethyl vinyl ether (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Stir the reaction at 0 °C for 30 minutes, then warm the reaction vessel to 35 °C using a water bath.

  • Monitor the reaction progress carefully by TLC every hour.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with triethylamine (~0.1 eq) until the solution is neutral or slightly basic.

  • Proceed with the workup and purification as described in Protocol 1.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols.
  • Wang, J., et al. (2001). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Chinese Journal of Chemistry.
  • Wikipedia. Ethyl vinyl ether. [Link]

  • Mishra, B., et al. (2014). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. [Link]

  • Imamura, A., et al. (2019). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters. [Link]

  • Tarasova, O. A., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES.
  • Kosswig, K. & Strien, U. (2002). Catalysts for Oxyethylation of Alcohols and Fatty Acid Methyl Esters. ResearchGate. [Link]

  • Crich, D. (2016). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journal of Organic Chemistry. [Link]

  • Seeberger, P. H. (Ed.). (2017). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology. Wiley-VCH.
  • Alchemyst.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Gálik, G., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega. [Link]

  • Wang, Y., & Wu, B. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. International Journal of Carbohydrate Chemistry. [Link]

  • Santra, A., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry. [Link]

  • Holzapfel, C. W., et al. (1991). A NEW METHOD FOR SELECTIVE PROTECTION OF TWO HYDROXYL GROUPS IN CARBOHYDRATES, GLYCALS IN PARTICULAR. HETEROCYCLES.
  • Wang, D., et al. (2025). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. Chemical Synthesis.
  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Theil, F. (1995). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. [Link]

Sources

Reference Data & Comparative Studies

Validation

6-O-(D,L-1-Ethoxyethyl)-1,2 vs THP ether for alcohol protection strategies

An objective, in-depth technical comparison of the 1-ethoxyethyl (EE) ether and the tetrahydropyranyl (THP) ether protecting groups, tailored for synthetic chemists and drug development professionals. Introduction & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth technical comparison of the 1-ethoxyethyl (EE) ether and the tetrahydropyranyl (THP) ether protecting groups, tailored for synthetic chemists and drug development professionals.

Introduction & Mechanistic Foundations

In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the temporary masking of hydroxyl groups is a critical strategic decision. Acetal-based protecting groups are ubiquitous due to their stability under strongly basic and nucleophilic conditions. Among these, the tetrahydropyranyl (THP) ether and the 1-ethoxyethyl (EE) ether are two of the most frequently deployed.

When applied to complex chiral substrates—such as the selective protection of the primary alcohol in a 1,2-O-isopropylidene sugar derivative to form a 6-O-(D,L-1-ethoxyethyl)-1,2- scaffold—both protecting groups introduce a new stereocenter at the acetal carbon[1][2]. This results in a diastereomeric mixture (denoted by the D,L- prefix for EE, or R/S for THP), which inherently complicates NMR characterization. However, their divergent kinetic labilities under acidic conditions offer synthetic chemists critical orthogonal control during multi-step syntheses.

Causality of Stability and Lability

Both EE and THP are synthesized via the acid-catalyzed addition of an alcohol to a vinyl ether: 3,4-dihydro-2H-pyran (DHP) for THP, and ethyl vinyl ether (EVE) for EE[2][3].

  • THP Ethers: Form a stable, six-membered cyclic acetal. The cyclic nature of the leaving group during hydrolysis means the oxocarbenium ion intermediate requires slightly more forcing conditions to achieve complete cleavage.

  • EE Ethers: Form an acyclic acetal. The acyclic nature and the specific polarity effects of the ethoxy group stabilize the transient oxocarbenium ion more effectively during acid-catalyzed hydrolysis, rendering EE ethers slightly more labile to mild aqueous acids than THP ethers[4].

Comparative Performance Data

The decision to use an EE or THP ether hinges on the downstream reaction conditions. Both groups are highly resistant to strong bases (e.g., LDA, NaH), organometallics (Grignard, organolithium reagents), and metal hydride reductions (e.g., LiAlH4)[2]. The primary divergence lies in their deprotection kinetics.

Table 1: Stability and Cleavage Comparison of EE vs. THP Ethers

Reagent / ConditionTHP Ether1-Ethoxyethyl (EE) EtherMechanistic Rationale
Strong Base (NaOH, LDA) StableStableLack of acidic protons; acetal linkage is inert to nucleophilic attack[3].
Organometallics (RMgX, RLi) StableStableAcetals do not undergo nucleophilic addition.
Hydrogenolysis (Pd/C, H₂) StableStableNo benzylic/allylic C-O bonds present.
Mild Acid (AcOH/H₂O, 45 °C) Cleaved (Slow)Cleaved (Fast)EE's acyclic oxocarbenium ion forms more readily, allowing for faster hydrolysis.
Catalytic CuCl₂·2H₂O (EtOH) Cleaved (2-3 h)Cleaved (< 1 h)Lewis acid coordination to the acetal oxygens; EE is significantly more responsive.
NMR Complexity High (Diastereomers)High (Diastereomers)Both introduce a new chiral center, splitting signals in chiral substrates[2].

Decision Workflow & Mechanistic Pathways

To systematically choose between these groups, researchers must evaluate the acid-sensitivity of the target molecule's other functional groups.

DecisionTree Start Hydroxyl Protection Strategy Q1 Are there highly acid-sensitive groups elsewhere? Start->Q1 EE Select EE Ether (Cleaves under very mild acid) Q1->EE Yes Q2 Is robust stability required during prolonged Lewis acid exposure? Q1->Q2 No Q2->EE No THP Select THP Ether (Higher overall acid tolerance) Q2->THP Yes

Workflow for selecting between EE and THP protecting groups based on substrate sensitivity.

Mechanism A Protected Acetal (EE or THP) B Protonated Acetal Intermediate A->B H+ (cat) C Oxocarbenium Ion (Rate Limiting) B->C - Leaving Group D Free Alcohol + Volatile Byproduct C->D H2O, -H+

Acid-catalyzed deprotection mechanism highlighting the oxocarbenium intermediate.

Experimental Protocols: Self-Validating Workflows

The following protocols outline the synthesis and selective deprotection of these ethers. They are designed as self-validating systems: TLC monitoring and specific quenching steps ensure the reaction does not reverse or degrade the product.

Protocol A: Synthesis of 6-O-(D,L-1-Ethoxyethyl) Ether (EE Protection)

This method utilizes mild pyridinium p-toluenesulfonate (PPTS) to prevent degradation of acid-sensitive substrates.

  • Preparation: Dissolve the alcohol substrate (1.0 equiv, e.g., 1,2-O-isopropylidene-α-D-glucofuranose) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M under an inert argon atmosphere[3].

  • Reagent Addition: Cool the solution to 0 °C. Add ethyl vinyl ether (EVE, 3.0 equiv) dropwise, followed by a catalytic amount of PPTS (0.05 equiv).

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (typically 2–4 hours). The reaction is complete when the starting material is consumed.

  • Quenching & Workup (Critical): Quench the reaction by adding saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the PPTS, preventing the reverse reaction (deprotection) during solvent evaporation. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of Tetrahydropyranyl (THP) Ether
  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.5 M) under argon.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 equiv) at 0 °C.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the strong acid. Extract, dry (Na₂SO₄), and concentrate. Note: NMR will show complex multiplets between 4.5–5.0 ppm corresponding to the anomeric proton of the THP diastereomers[2].

Protocol C: Mild Deprotection using Catalytic Copper(II) Chloride

This protocol leverages Lewis acid catalysis, which is particularly effective for EE groups and avoids strong Brønsted acids[5].

  • Preparation: Dissolve the EE- or THP-protected alcohol in a 95:5 (v/v) mixture of Acetone/H₂O (for EE) or Ethanol (for THP).

  • Catalysis: Add CuCl₂·2H₂O (5 mol%).

  • Reaction: Reflux the mixture. EE groups are typically cleaved within 30–60 minutes in acetone/water, whereas THP groups require 2–3 hours in refluxing ethanol[5].

  • Isolation: Evaporate the solvent, dilute with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

Conclusion

While both the 1-ethoxyethyl (EE) and tetrahydropyranyl (THP) groups provide robust protection against basic and nucleophilic conditions, the EE group offers a distinct kinetic advantage during deprotection. Its acyclic structure allows for a more stable oxocarbenium transition state, enabling cleavage under exceptionally mild acidic or Lewis acidic conditions. This makes the 6-O-(D,L-1-ethoxyethyl) strategy highly preferable when synthesizing complex molecules bearing other acid-labile moieties, whereas THP remains the standard for broad, cost-effective protection where extreme acid sensitivity is not a limiting factor.

Sources

Comparative

Mass spectrometry fragmentation patterns of 6-O-(D,L-1-Ethoxyethyl)-1,2

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-O-(D,L-1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose Authored by: A Senior Application Scientist In the field of carbohydrate chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-O-(D,L-1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose

Authored by: A Senior Application Scientist

In the field of carbohydrate chemistry and drug development, the structural elucidation of complex, protected monosaccharides is a critical step. Mass spectrometry stands as a premier analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[1] This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of 6-O-(D,L-1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose, a selectively protected glucose derivative. Understanding these patterns is essential for researchers in identifying and characterizing this and similar molecules in complex mixtures.

The strategic placement of protecting groups on a carbohydrate can profoundly influence its chemical reactivity and, consequently, its fragmentation behavior in a mass spectrometer.[2][3] In our target molecule, two distinct protecting groups are present: a cyclic 1,2-O-isopropylidene acetal and a 6-O-(1-ethoxyethyl) acetal. Their relative lability and preferred fragmentation pathways under common mass spectrometric conditions, such as Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), will be explored.

Experimental Design and Ionization Considerations

For the analysis of protected carbohydrates like 6-O-(D,L-1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose, Electrospray Ionization (ESI) is a preferred method due to its soft ionization nature, which typically preserves the intact molecule for subsequent fragmentation analysis (MS/MS).[4] Carbohydrates often exhibit poor ionization efficiency on their own.[4][5] Therefore, analysis is commonly performed in the presence of alkali metal salts, such as sodium chloride, to promote the formation of stable sodiated adducts, [M+Na]⁺.[6][7] These adducts generally produce more informative and reproducible fragmentation spectra compared to protonated molecules ([M+H]⁺).[7]

Comparative Fragmentation Pathways

The fragmentation of the [M+Na]⁺ adduct of 6-O-(D,L-1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose upon CID is expected to be a competition between the fragmentation of the ethoxyethyl group, the isopropylidene group, and the glucofuranose ring itself.

Pathway 1: Fragmentation of the 6-O-(1-Ethoxyethyl) Group

The 1-ethoxyethyl group is an acetal that is generally more labile than the cyclic isopropylidene group. Its fragmentation is anticipated to be a primary event. The initial loss of neutral molecules from this group is a common fragmentation route.

  • Loss of Ethanol (C₂H₅OH, 46 Da): This is a highly probable initial fragmentation step, proceeding through a charge-remote mechanism.

  • Loss of Acetaldehyde (CH₃CHO, 44 Da): This can also occur, leaving a 6-O-ethyl ether.

  • Cleavage of the C-O bond: This would lead to the loss of the entire ethoxyethyl group.

Pathway 2: Fragmentation of the 1,2-O-Isopropylidene Group

The isopropylidene group, a cyclic acetal, is generally more stable than the acyclic ethoxyethyl group. However, its fragmentation can still be observed, especially at higher collision energies.

  • Loss of Acetone (C₃H₆O, 58 Da): This would involve the cleavage of the five-membered dioxolane ring.

  • Loss of a Methyl Radical (CH₃•, 15 Da): While less common for acetals compared to neutral losses, this can occur, leading to a characteristic M-15 fragment.[8]

Comparative Data Summary
Precursor IonPrimary Fragmentation PathwayKey Neutral LossExpected Fragment m/z (for [M+Na]⁺)Relative Abundance (Predicted)
[M+Na]⁺Ethoxyethyl FragmentationEthanol (46 Da)M+Na - 46High
[M+Na]⁺Ethoxyethyl FragmentationAcetaldehyde (44 Da)M+Na - 44Moderate
[M+Na]⁺Isopropylidene FragmentationAcetone (58 Da)M+Na - 58Moderate to Low
[M+Na]⁺Isopropylidene FragmentationMethyl Radical (15 Da)M+Na - 15Low

Visualizing the Fragmentation

The following diagrams, rendered using Graphviz, illustrate the predicted primary fragmentation pathways for the sodiated adduct of our target molecule.

Fragmentation_Pathway_1 Parent [M+Na]⁺ 6-O-(1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose-Na⁺ Frag1 [M+Na - 46]⁺ Loss of Ethanol Parent->Frag1 - C₂H₅OH Frag2 [M+Na - 44]⁺ Loss of Acetaldehyde Parent->Frag2 - CH₃CHO

Caption: Primary fragmentation of the 6-O-(1-ethoxyethyl) group.

Fragmentation_Pathway_2 Parent [M+Na]⁺ 6-O-(1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose-Na⁺ Frag3 [M+Na - 58]⁺ Loss of Acetone Parent->Frag3 - C₃H₆O Frag4 [M+Na - 15]⁺ Loss of Methyl Radical Parent->Frag4 - CH₃•

Caption: Fragmentation pathways involving the 1,2-O-isopropylidene group.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a detailed methodology for the analysis of 6-O-(D,L-1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose by ESI-MS/MS.

1. Sample Preparation:

  • Dissolve the purified compound in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.
  • To promote the formation of sodiated adducts, add sodium chloride or sodium acetate to the sample solution to a final concentration of approximately 100 µM.

2. Mass Spectrometer Setup (Typical Parameters for a Q-TOF or Ion Trap Instrument):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Cone Voltage: 20 - 40 V (optimize for maximum intensity of the precursor ion).
  • Source Temperature: 100 - 120 °C.
  • Desolvation Temperature: 250 - 350 °C.
  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument and solvent flow rate.
  • Collision Gas: Argon.

3. Data Acquisition:

  • MS Scan: Acquire a full scan MS spectrum to identify the [M+Na]⁺ precursor ion.
  • MS/MS Scan: Select the [M+Na]⁺ ion as the precursor for Collision-Induced Dissociation (CID).
  • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the different fragmentation pathways. Lower energies will favor the fragmentation of the more labile groups, while higher energies will induce more extensive fragmentation, including cross-ring cleavages of the sugar ring.[1]

4. Data Analysis:

  • Identify the fragment ions in the MS/MS spectrum.
  • Correlate the observed neutral losses with the predicted fragmentation pathways of the ethoxyethyl and isopropylidene protecting groups.
  • Compare the relative intensities of the fragment ions to infer the relative lability of the protecting groups.

Conclusion and Broader Implications

The mass spectrometric fragmentation of 6-O-(D,L-1-Ethoxyethyl)-1,2-O-isopropylidene-α-D-glucofuranose is predicted to be dominated by the fragmentation of the more labile 6-O-(1-ethoxyethyl) group, primarily through the neutral loss of ethanol. Fragmentation of the more stable 1,2-O-isopropylidene group is also expected, though likely requiring higher collision energies.

This comparative guide provides researchers with a predictive framework for the interpretation of mass spectra of complex protected monosaccharides. By understanding the competing fragmentation pathways of different protecting groups, scientists can more accurately and efficiently elucidate the structures of novel carbohydrate-based molecules, accelerating research and development in glycobiology and medicinal chemistry. The principles outlined here can be extended to other combinations of protecting groups, providing a logical approach to structural characterization by mass spectrometry.

References

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  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Available at: [Link]

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  • In-Source Microdroplet Derivatization Using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Available at: [Link]

  • The fragmentation patterns observed following the CID of Me-FRAGS-derivatized. Available at: [Link]

  • Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Available at: [Link]

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  • Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics. Available at: [Link]

  • Efficient derivatization-free monitoring of glycosyltransferase reactions via flow injection analysis-mass spectrometry for rapid sugar analytics. Available at: [Link]

  • Negative Ion CID Fragmentation of O-linked Oligosaccharide Aldoses—Charge Induced and Charge Remote Fragmentation. Available at: [Link]

  • Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. Available at: [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether image diagram. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Mass spectrometry of carbohydrates. Available at: [Link]

  • Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Available at: [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. Available at: [Link]

  • Carbohydrate Structural Isomers Analyzed by Sequential Mass Spectrometry. Available at: [Link]

  • Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. Available at: [Link]

  • Mass Spectral Fragmentation of VX. Available at: [Link]

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